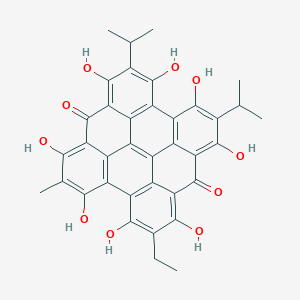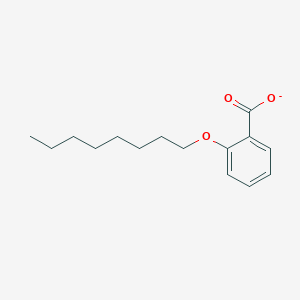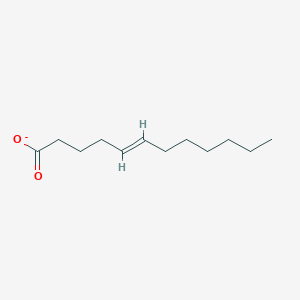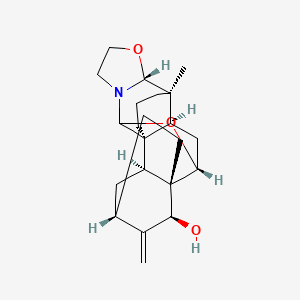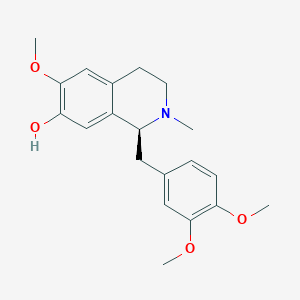
(S)-Methylthiirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methylthiirane is a natural product found in Allium cepa with data available.
Wissenschaftliche Forschungsanwendungen
1. Inhibition of Gelatinases
(S)-Methylthiirane derivatives, such as (4-phenoxyphenylsulfonyl)methylthiirane, have been studied as selective inhibitors of gelatinases. This compound shows promise in animal models for cancer and stroke. It undergoes extensive metabolism and excretion in mice while maintaining its activity in vivo (Celenza et al., 2008).
2. Vibrational Spectra Analysis
The vibrational Raman, infrared absorption, and infrared circular dichroism (VCD) spectra of methylthiirane have been studied. These analyses help in understanding the molecular structure and behavior of methylthiirane (Polavarapu et al., 1987).
3. Rotational Spectra and Molecular Structure
Studies on the rotational spectrum of methylthiirane have been conducted. These studies involve investigating its molecular structure, including aspects like internal rotation and dipole moments (Lorenzo et al., 1997).
4. Polymerization Applications
Methylthiirane has been used in the polymerization process. Research on star-shaped poly(methylthiirane)s prepared through ring-opening polymerization indicates its potential in creating various polymeric materials (Nicol et al., 2001).
5. Gene Vector Development
The ring-opening reaction of polyethylenimine with methylthiirane has been explored for creating gene vectors. This process involves the formation of disulfide cross-linked polyethylenimines, which are significant in gene transfection efficiency and reducing cytotoxicity (Peng et al., 2008).
6. Optoelectronic Applications
Research into the polymerization of (9-carbazolyl)methylthiirane suggests its potential in optoelectronic applications. The resultant polythioether, when dispersed in certain polymers, produces photoluminescent materials (Swinarew et al., 2011).
Eigenschaften
Produktname |
(S)-Methylthiirane |
|---|---|
Molekularformel |
C3H6S |
Molekulargewicht |
74.15 g/mol |
IUPAC-Name |
(2S)-2-methylthiirane |
InChI |
InChI=1S/C3H6S/c1-3-2-4-3/h3H,2H2,1H3/t3-/m0/s1 |
InChI-Schlüssel |
MBNVSWHUJDDZRH-VKHMYHEASA-N |
Isomerische SMILES |
C[C@H]1CS1 |
SMILES |
CC1CS1 |
Kanonische SMILES |
CC1CS1 |
Synonyme |
methylthiirane propylene sulfide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



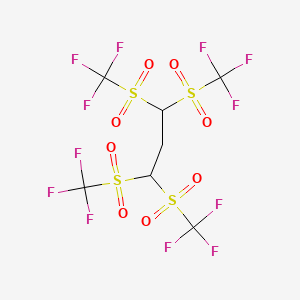

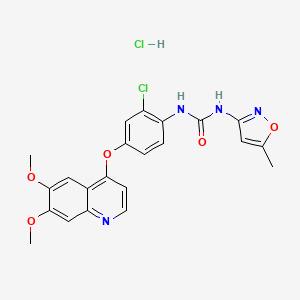

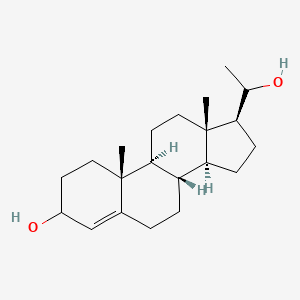
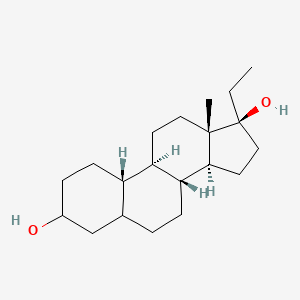

![6-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-methylimidazo[1,5-a]quinoxalin-4-one](/img/structure/B1259157.png)

